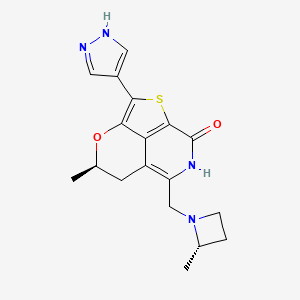
2-(tert-Butyl)-4-methoxyphenol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated derivative of 2-(tert-Butyl)-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 typically involves the deuteration of 2-(tert-Butyl)-4-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is usually carried out under mild conditions, with deuterium gas (D2) as the deuterium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogen-deuterium exchange reaction efficiently. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-4-methoxyphenol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-methoxyphenol-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Acts as an antioxidant in various industrial applications, including food preservation and polymer stabilization.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-methoxyphenol-d3 involves its antioxidant properties. The compound donates hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different steric hindrance.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butylhydroquinone (TBHQ): A related compound with potent antioxidant properties.
Uniqueness
2-(tert-Butyl)-4-methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
183.26 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |
Clave InChI |
MRBKEAMVRSLQPH-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



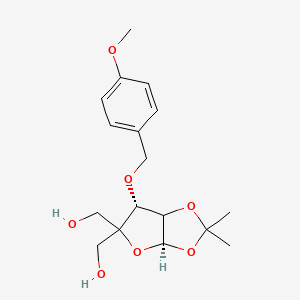
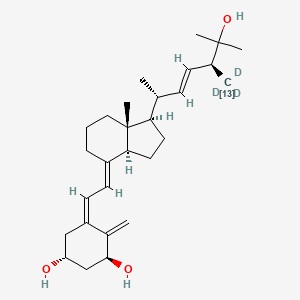
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
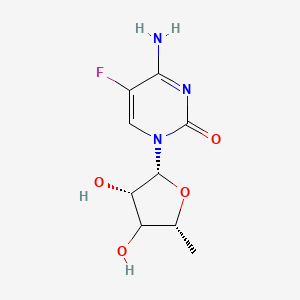
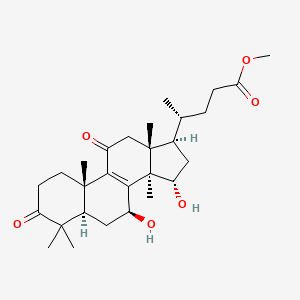

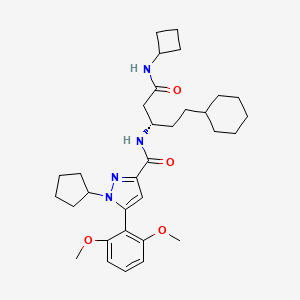


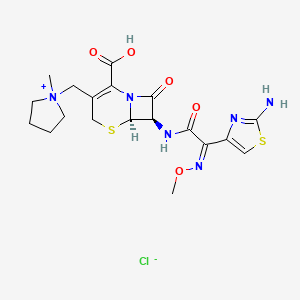
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
